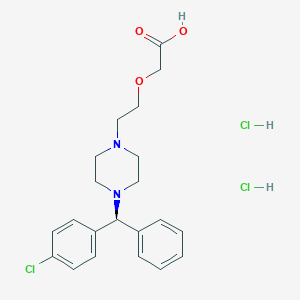

(S)-Cetirizine dihydrochloride

Description

Contextualization of Cetirizine (B192768) as a Racemic Compound and its Enantiomeric Forms

Cetirizine is a second-generation antihistamine that is widely used for allergic conditions. drugbank.com It is a carboxylated metabolite of hydroxyzine (B1673990) and is marketed as a racemic mixture, which means it consists of equal parts of two enantiomers: (R)-cetirizine and (S)-cetirizine. karger.comcaymanchem.comguidetomalariapharmacology.orgguidetopharmacology.org Enantiomers are molecules that are non-superimposable mirror images of each other, a property known as chirality. nih.govresearchfloor.org

The two enantiomers of cetirizine are:

(R)-Cetirizine: Also known as levocetirizine (B1674955), this is the levorotatory enantiomer and is considered the active form of the drug. nih.govworldwidejournals.com

(S)-Cetirizine: Also known as dextrocetirizine, this is the dextrorotatory enantiomer. karger.comnih.gov

While chemically similar, these two enantiomers exhibit different pharmacological activities, primarily due to their stereoselective interaction with the histamine (B1213489) H1 receptor. nih.govnih.gov The pharmacological activity of cetirizine resides predominantly in the (R)-isomer. caymanchem.com Research has shown that (R)-cetirizine has a significantly higher binding affinity for the H1 receptor compared to the (S)-enantiomer. nih.govnih.gov Specifically, the affinity of (R)-cetirizine is approximately 30 times higher than that of (S)-cetirizine. nih.gov

| Property | (R)-Cetirizine (Levocetirizine) | (S)-Cetirizine (Dextrocetirizine) | Racemic Cetirizine |

|---|---|---|---|

| Binding Affinity (Ki) for H1 Receptor | ~3 nM nih.govwikipedia.org | ~100 nM nih.govwikipedia.org | ~6 nM nih.govwikipedia.org |

| Primary Activity | Active enantiomer nih.gov | Less active enantiomer mdpi.com | Active, primarily due to the (R)-enantiomer caymanchem.com |

Significance of Chirality in Pharmaceutical Sciences and Drug Development

Chirality is a fundamental concept in pharmaceutical sciences because biological systems, such as enzymes and receptors, are themselves chiral. researchfloor.orgjuniperpublishers.com This inherent chirality means that the two enantiomers of a drug can interact differently with their biological targets, leading to distinct pharmacological and toxicological profiles. researchfloor.orgmdpi.com One enantiomer, termed the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects. mdpi.comchiralpedia.com

The significance of studying individual enantiomers became particularly evident after historical events like the thalidomide (B1683933) tragedy, where one enantiomer was therapeutic while the other was highly teratogenic. chiralpedia.com This has led to regulatory agencies, such as the U.S. Food and Drug Administration (FDA), establishing guidelines for the development of single-enantiomer drugs. nih.govrsc.org

Developing single-enantiomer drugs can offer several advantages, including:

Improved Therapeutic Index: By eliminating the distomer, the therapeutic window of a drug can be widened, potentially leading to a better safety profile. nih.gov

More Selective Pharmacological Profile: A single enantiomer may have a more targeted action, reducing off-target effects. nih.gov

Simpler Pharmacokinetics: Enantiomers can have different rates of absorption, metabolism, and excretion. juniperpublishers.comnih.gov Studying a single enantiomer can lead to a more predictable pharmacokinetic profile.

Rationale for Dedicated Academic Study of (S)-Cetirizine Dihydrochloride (B599025)

While (R)-cetirizine is the pharmacologically active enantiomer, the dedicated study of (S)-Cetirizine Dihydrochloride is crucial for several scientific and regulatory reasons. The presence of the (S)-enantiomer in the racemic mixture necessitates a thorough understanding of its properties to fully characterize the drug.

Key rationales for studying this compound include:

Understanding the Complete Pharmacodynamic and Pharmacokinetic Profile: To fully comprehend the behavior of racemic cetirizine in the body, it is essential to study the contributions of each enantiomer. This includes investigating potential interactions where the (S)-enantiomer might influence the metabolism or activity of the (R)-enantiomer. researchgate.net

Regulatory Requirements: For the approval and quality control of racemic drugs, regulatory bodies often require data on the individual enantiomers. nih.gov This includes developing analytical methods to separate and quantify each enantiomer in pharmaceutical formulations. nih.govresearchgate.net

Investigating Potential for Chiral Inversion: It is important to determine whether the inactive (S)-enantiomer can convert to the active (R)-enantiomer within the body (in vivo). Studies have shown that for cetirizine, this chiral inversion does not occur. karger.comresearchgate.net

Elucidating Receptor Binding Differences: Detailed studies on how both enantiomers interact with the H1 receptor provide valuable insights into the structural requirements for receptor binding. nih.govdntb.gov.ua For instance, research has explored the differential roles of specific amino acid residues, like Lys191, in the binding of (R)- and (S)-cetirizine, revealing differences in entropy- and enthalpy-dependent binding forces. dntb.gov.ua

Assessing Non-Receptor-Mediated Effects: Although less active at the H1 receptor, the (S)-enantiomer's other potential biological activities or lack thereof must be investigated to ensure it does not contribute to unexpected effects.

Brain Distribution Studies: Research comparing the brain distribution of both enantiomers has shown that while transport across the blood-brain barrier is not stereoselective, differences in plasma protein binding lead to stereoselective brain distribution. capes.gov.br

| Research Area | Rationale for Studying this compound | Key Findings |

|---|---|---|

| Receptor Binding Kinetics | To understand the molecular basis of stereoselectivity. | (S)-cetirizine has a much shorter dissociation half-time from the H1 receptor (6 minutes) compared to (R)-cetirizine (142 minutes). nih.gov |

| Metabolism | To ensure the distomer does not have a complex or problematic metabolic profile. | Cetirizine is minimally metabolized, and (S)-cetirizine does not appear to interfere with the metabolism of the (R)-enantiomer. researchgate.netresearchgate.net |

| Pharmacokinetics | To characterize the absorption, distribution, and excretion of the distomer. | Studies on racemic cetirizine help in understanding the overall pharmacokinetic profile, which is a composite of both enantiomers. nih.gov |

| Analytical Method Development | To ensure the quality and purity of racemic and single-enantiomer formulations. | Methods like chiral HPLC have been developed for the effective separation of cetirizine enantiomers. nih.govacs.org |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-FGJQBABTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163837-48-7 | |

| Record name | Cetirizine dihydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (2-(4-((S)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE DIHYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4792TC1585 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Stereochemical Control of S Cetirizine Dihydrochloride

General Synthetic Strategies for Cetirizine (B192768) and its Enantiomers

The synthesis of cetirizine and its individual enantiomers can be approached through several strategic routes, primarily involving the construction of the core molecule followed by resolution or the use of chiral precursors to guide the stereochemistry.

A common pathway involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group. For instance, reacting this piperazine (B1678402) derivative with 2-(2-chloroethoxy)acetamide (B1366819) or methyl 2-(2-chloroethoxy)acetate yields the corresponding amide or ester of cetirizine, which can then be hydrolyzed to the final product. ymerdigital.com One synthetic route describes the alkylation of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate, followed by saponification and hydrolysis to yield cetirizine. wikipedia.org

Another general strategy starts with 2-(2-chloroethoxy)acetic acid derivatives which are reacted with piperazine or an N-protected piperazine. The resulting intermediate is then alkylated with 4-chlorobenzhydryl chloride to produce cetirizine. ymerdigital.com

Stereoselective Synthesis of Precursors to (S)-Cetirizine Dihydrochloride (B599025)

The synthesis of enantiomerically pure (S)-cetirizine often relies on the preparation of chiral precursors. A key intermediate is (S)-(-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine. google.com

One approach to obtaining this chiral precursor involves the diastereoselective addition of an organometallic reagent to an N-tert-butanesulfinyl aldimine. Specifically, the addition of phenylmagnesium bromide to the aldimine derived from 4-chlorobenzaldehyde (B46862) and (R)-tert-butanesulfinamide can produce the desired (S)-amine with high diastereoselectivity. capes.gov.brresearchgate.net The use of sterically hindered sulfinamides, such as triisopropylbenzenesulfinamide (TIPBSA), has been shown to achieve high diastereoselectivity in the synthesis of the key intermediate, (S)-4-chlorophenylphenylmethylamine. researchgate.net

Another method involves the enantioselective intramolecular α-arylation of benzylamine (B48309) derivatives. This transition metal-free method utilizes a chiral lithium amide base to generate a benzyllithium (B8763671) that undergoes stereospecific intramolecular nucleophilic aromatic substitution to create the α,α-diarylmethylamine precursor. nih.govresearchgate.net

Enantioselective Routes to (S)-Cetirizine Dihydrochloride

Enantioselective routes aim to directly produce the (S)-enantiomer, bypassing the need for resolving a racemic mixture. One such method involves the enantioselective reduction of a p-chlorobenzophenone-Cr(CO)3 complex, which introduces the chiral center. The resulting alcohol undergoes substitution with inversion of configuration to yield the chiral amine precursor. ptfarm.pl

A practical route has been developed via the diastereoselective organometallic addition to N-tert-butanesulfinyl aldimines. capes.gov.br For example, the addition of phenylmagnesium bromide to an aldimine derived from a chiral sulfinamide can be highly diastereoselective. researchgate.net Subsequent deprotection and alkylation steps lead to (S)-cetirizine. ymerdigital.com

Separation and Purification of this compound from Racemic Mixtures

When a racemic synthesis is performed, the separation of the (S)-enantiomer from the (R)-enantiomer is necessary. This is typically achieved through chiral resolution techniques.

Chiral Resolution Techniques for Cetirizine Enantiomers

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of cetirizine enantiomers. nih.govnih.govacs.orgresearchgate.net

Various types of CSPs have been successfully employed, including:

Polysaccharide-based CSPs: Columns like Chiralpak AD and Chiralcel OD-R have demonstrated good resolution of cetirizine enantiomers and their derivatives. acs.orgresearchgate.netresearchgate.net For instance, the separation of a cetirizine amide derivative on a Chiralpak AD column showed a high separation factor (α) of 2.76. researchgate.netacs.org

Protein-based CSPs: Chiral stationary phases based on α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) have also been utilized for the chiral separation of cetirizine. nih.govnih.govkoreascience.kr An AGP-based CSP provided an enantioselectivity (α) of 2.0. nih.gov An HSA column achieved baseline separation with an enantioseparation factor (α) of 1.43 and a resolution (Rs) of 1.82. nih.gov

Subcritical Fluid Chromatography (SFC): A rapid chiral separation method using SFC with a Chiralpak IE column has been developed for the analysis of cetirizine in human plasma. nih.gov

Capillary Electrophoresis (CE): Chiral selectors, such as sulfated-β-cyclodextrin, can be used in capillary electrophoresis to resolve cetirizine enantiomers. The addition of modifiers like guanidine (B92328) HCl can improve the resolution. brieflands.com

| Technique | Chiral Stationary Phase/Selector | Separation Factor (α) | Resolution (Rs) | Reference |

| HPLC | Chiralpak AD (Amide derivative) | 2.76 | 8.54 (USP) | researchgate.netacs.org |

| HPLC | α1-Acid Glycoprotein (AGP) | 2.0 | 2.0 | capes.gov.brnih.gov |

| HPLC | Human Serum Albumin (HSA) | 1.43 | 1.82 | nih.gov |

| HPLC | Chiralcel OD-R | 1.29 | 1.66 | nih.gov |

| SFC | Chiralpak IE | - | - | nih.gov |

| CE | Sulfated-β-cyclodextrin | - | - | brieflands.com |

Preparative Scale Enantiomeric Separation Methodologies

For large-scale production of this compound, preparative chiral HPLC is a viable option. A key strategy involves the derivatization of cetirizine to an amide, which exhibits excellent separation on a Chiralpak AD column. acs.orgresearchgate.netacs.org This method allows for a high loading capacity, making it economically competitive with asymmetric synthesis or resolution of precursors. acs.org The process involves the separation of the amide derivative, followed by hydrolysis to obtain the enantiomerically pure (S)-cetirizine, which is then converted to its dihydrochloride salt. acs.org An α1-Acidglycoprotein based chiral stationary phase has also been used at a preparative scale to isolate the enantiomers with an optical purity of greater than 99% enantiomeric excess. nih.gov

Investigation of Polymorphism and Crystalline Forms of Cetirizine Enantiomers

The solid-state properties of an active pharmaceutical ingredient, such as its crystalline form and polymorphism, are crucial as they can influence its stability, dissolution rate, and bioavailability.

A crystalline form of levorotatory dihydrochloride salt of cetirizine, designated as Form I, has been identified and characterized. google.com The crystal structure of levocetirizine (B1674955) dihydrochloride Form I has been determined using synchrotron X-ray powder diffraction data. cambridge.orgresearchgate.netcambridge.org It crystallizes in the centrosymmetric space group P21/n. cambridge.orgresearchgate.netcambridge.org To accommodate the chiral molecule in a centrosymmetric space group, the chiral carbon atom is disordered over two half-occupied positions. cambridge.org The crystal structure consists of columns of cations and anions linked by hydrogen bonds. cambridge.orgresearchgate.netcambridge.org

Molecular and Preclinical Pharmacological Characterization of S Cetirizine Dihydrochloride

Histamine (B1213489) H1-Receptor Interaction Profile

(S)-Cetirizine is an antagonist of the histamine H1 receptor. scbt.com Its activity and binding characteristics are distinct from its levorotatory counterpart, levocetirizine (B1674955).

Comparative Binding Affinity of (S)-Cetirizine Dihydrochloride (B599025) to Human H1-Receptors

(S)-Cetirizine, also known as the distomer of cetirizine (B192768), demonstrates a significantly lower binding affinity for the human H1-receptor compared to its R-enantiomer, levocetirizine. nih.govucl.ac.be Competition experiments have shown that (S)-cetirizine binds with a lower affinity to human H1 histamine receptors, with a reported inhibitory constant (Ki) value of 100 nM. nih.govucl.ac.be In contrast, levocetirizine and racemic cetirizine exhibit much higher affinities with Ki values of 3 nM and 6 nM, respectively. nih.govucl.ac.be This indicates that levocetirizine is approximately 30-fold more potent than (S)-cetirizine in binding to the H1 receptor. ucl.ac.be The higher affinity of levocetirizine for the H1 receptor is a key factor in its pharmacological activity. nih.govmedchemexpress.commedchemexpress.com

Interactive Data Table: Comparative Binding Affinities (Ki) for Human H1-Receptors

| Compound | Ki (nM) |

| (S)-Cetirizine | 100 nih.govucl.ac.be |

| Levocetirizine | 3 nih.govucl.ac.be |

| Cetirizine (racemic) | 6 nih.govucl.ac.be |

Ligand-Receptor Dissociation Kinetics Studies

The dissociation kinetics, or the rate at which a ligand separates from its receptor, further differentiate the enantiomers of cetirizine. Levocetirizine has a remarkably slow dissociation from H1 receptors, with a half-time of 142 minutes. nih.govucl.ac.bescispace.com This slow dissociation leads to a prolonged receptor occupancy and can make it appear as a pseudo-irreversible antagonist in functional studies. nih.govucl.ac.bescispace.com In stark contrast, (S)-cetirizine dissociates from the H1 receptor much more rapidly, with a half-time of only 6 minutes. nih.govucl.ac.bescispace.com This rapid dissociation is attributed to the stereochemistry of the molecule and its interaction with the receptor binding site. nih.govucl.ac.be The carboxylic acid function of levocetirizine is thought to be a primary reason for its long dissociation time. nih.govscispace.com

Interactive Data Table: Dissociation Half-Times from Human H1-Receptors

| Compound | Dissociation Half-Time (minutes) |

| (S)-Cetirizine | 6 nih.govucl.ac.bescispace.com |

| Levocetirizine | 142 nih.govucl.ac.bescispace.com |

Molecular Modeling and Docking Studies of (S)-Cetirizine with H1-Receptor

Molecular modeling and docking studies have provided insights into the structural basis for the differing affinities and kinetics of the cetirizine enantiomers. It has been suggested through ligand-receptor docking simulations that the carboxylic group of levocetirizine forms a salt bridge with the Lys191 residue in the fifth transmembrane domain of the human histamine H1 receptor. nih.govresearchgate.net This electrostatic interaction is believed to contribute significantly to its high affinity and slow dissociation rate. nih.govresearchgate.net

For (S)-cetirizine, thermodynamic analyses suggest that its binding to the H1 receptor is predominantly driven by enthalpy, which is associated with electrostatic binding forces like hydrogen bonds and van der Waals interactions. nih.gov In contrast, levocetirizine's binding involves both enthalpy and entropy, indicating the involvement of hydrophobic interactions in addition to electrostatic ones. nih.gov The mutation of Lys191 to alanine (B10760859) in the H1 receptor has been shown to reduce the binding affinity of levocetirizine and significantly decrease its dissociation half-time, further highlighting the importance of this residue in the binding of the levo-enantiomer. nih.govucl.ac.be

Investigation of Alternative Receptor Interactions (e.g., H2, H3, H4) for (S)-Cetirizine

(S)-Cetirizine, along with levocetirizine and racemic cetirizine, demonstrates high selectivity for the H1 receptor. ucl.ac.be Studies have shown that these compounds have very low affinity for other histamine receptor subtypes (H2, H3, H4) as well as a range of other receptors and channels. ucl.ac.bebiomedpharmajournal.orgfrontiersin.org Specifically, cetirizine and levocetirizine were found to be 600-fold more selective for H1 receptors compared to a panel of other receptors. nih.govucl.ac.be No significant interactions were observed for any of the three compounds at a concentration of 10 µM with a variety of G-protein coupled receptors or channels, with the minor exception of levocetirizine showing some interaction with the human α2C4 adrenergic receptor, though its affinity was still 600 times less than for the H1 receptor. ucl.ac.be Histamine itself interacts with four receptor subtypes: H1, H2, H3, and H4, all of which are G-protein coupled receptors. biomedpharmajournal.orglymphosign.com

In Vitro Cellular and Biochemical Pharmacodynamics

Beyond its direct antagonism of the H1 receptor, levocetirizine, the active enantiomer of cetirizine, has demonstrated a range of anti-inflammatory effects in various in vitro models. nih.gov

Effects on Inflammatory Mediator Release in Cell Culture Models

Eosinophil Chemotaxis and Mediator Release: Levocetirizine has been shown to inhibit eotaxin-induced eosinophil transendothelial migration. nih.gov It also inhibits the production of eosinophil chemoattractants RANTES and eotaxin in a dose-dependent manner. iiarjournals.orgnih.gov The minimum concentration of levocetirizine causing significant suppression was found to be 0.05 μM, which is lower than that for racemic cetirizine (0.15 μM). nih.gov In lipopolysaccharide-stimulated human eosinophils, levocetirizine was found to attenuate the production of interleukins IL-1β and IL-7, and stem cell factor. nih.gov

ICAM-1 Expression: Levocetirizine has been observed to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.govnih.gov In primary human nasal epithelial cells infected with human rhinovirus, physiologically relevant concentrations of levocetirizine inhibited ICAM-1 expression. nih.govnih.gov This effect is thought to contribute to its anti-inflammatory properties by reducing the recruitment of inflammatory cells. ama.ba

Cytokine and Chemokine Production: Levocetirizine has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in human nasal epithelial cells. nih.govnih.gov It also inhibited IL-8 and GM-CSF production by IL-1β-stimulated A549 epithelial cells. nih.gov

Interactive Data Table: In Vitro Anti-Inflammatory Effects of Levocetirizine

| Effect | Cell/Model System | Key Findings |

| Inhibition of Chemoattractant Production | Antigen-stimulated eosinophils | Dose-dependent decrease in RANTES and eotaxin production. iiarjournals.orgnih.gov |

| Inhibition of Eosinophil Migration | Eosinophils through endothelial cells | Inhibited eotaxin-induced transendothelial migration. nih.gov |

| Attenuation of Cytokine Production | LPS-stimulated human eosinophils | Reduced production of IL-1β, IL-7, and stem cell factor. nih.gov |

| Inhibition of ICAM-1 Expression | Rhinovirus-infected nasal epithelial cells | Inhibited HRV-induced increase in ICAM-1 mRNA and protein levels. nih.gov |

| Inhibition of Cytokine Secretion | Rhinovirus-infected nasal epithelial cells | Inhibited HRV-induced expression of IL-6 and IL-8. nih.gov |

Modulation of Cellular Pathways in Preclinical In Vitro Systems

In vitro investigations using Boyden chambers and cell layer techniques have shown that levocetirizine can inhibit eotaxin-induced transendothelial migration of eosinophils through both dermal and lung cells. qbdpharmaceuticals.comrisa.rwhpra.ietmda.go.tzservice.gov.uk This suggests a direct impact on the chemotactic signals that drive eosinophil accumulation at sites of allergic inflammation.

Furthermore, studies on human airway epithelial cell lines (A549) have indicated that cetirizine, the racemic mixture containing levocetirizine, can suppress the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-8 (IL-8) from cells stimulated with IL-1β at concentrations of 5 and 10 μM. medchemexpress.com Specifically, cetirizine at 10 μM suppressed IL-8 secretion by 75.04%, and at 5 and 10 μM, it suppressed GM-CSF release by 70.71% and 61.55%, respectively. medchemexpress.com

Additional in vitro research has pointed to the ability of cetirizine to inhibit the DNA binding activity of NF-κB, a key transcription factor involved in inflammatory responses. lktlabs.com It also inhibits the expression of adhesion molecules on immunocytes and endothelial cells and curtails the production of leukotriene B4 (LTB4). lktlabs.com Interestingly, cetirizine has been shown to increase the release of prostaglandin (B15479496) E2 (PGE2), which can suppress antigen presentation and the expression of MHC II on macrophages. lktlabs.com

In studies with peripheral venous blood from patients with seasonal allergic rhinitis, treatment with levocetirizine was associated with a reduction in the percentage of several activated T lymphocyte subpopulations, including CD4+CD29+, CD4+CD212+, and CD4+CD54+. researchgate.net Concurrently, a significant increase in the percentage of CD4+CD25+ T cells was observed, which may include immunoregulatory T cells. researchgate.net

| Cellular Target/Pathway | Preclinical In Vitro Model | Observed Effect of (S)-Cetirizine/Cetirizine |

| Eosinophil Migration | Boyden chambers, cell layers | Inhibition of eotaxin-induced transendothelial migration qbdpharmaceuticals.comrisa.rwhpra.ietmda.go.tzservice.gov.uk |

| Cytokine Release | Human airway epithelial cells (A549) | Suppression of IL-1β-stimulated GM-CSF and IL-8 release medchemexpress.com |

| NF-κB Activity | In vitro assays | Inhibition of DNA binding activity lktlabs.com |

| Adhesion Molecule Expression | Immunocytes and endothelial cells | Inhibition of expression lktlabs.com |

| Leukotriene Production | In vitro assays | Inhibition of LTB4 production lktlabs.com |

| Prostaglandin Release | In vitro assays | Increased release of PGE2 lktlabs.com |

| T Lymphocyte Subpopulations | Peripheral blood from allergic rhinitis patients | Reduction in CD4+CD29+, CD4+CD212+, CD4+CD54+; Increase in CD4+CD25+ researchgate.net |

Comparative Anti-inflammatory Potency in Preclinical Models

The anti-inflammatory properties of (S)-Cetirizine Dihydrochloride have been evaluated in various preclinical models, often in comparison to its parent compound, cetirizine, and other anti-inflammatory agents.

In a study using the carrageenan-induced rat paw edema model, a classic test for acute inflammation, cetirizine dihydrochloride demonstrated significant anti-inflammatory activity. researchgate.net The reduction in paw edema was maximal at 3 hours, a time frame associated with prostaglandin release and leukocyte migration. researchgate.net Another study found that levocetirizine also possesses prominent anti-inflammatory activity in the same acute model, as evidenced by the percentage inhibition of paw edema. ijbcp.com

When compared to cetirizine, levocetirizine has shown a higher potency in some preclinical assays. In vitro H1-receptor binding studies have indicated that levocetirizine is 2-3 times more potent than cetirizine. fda.gov This enhanced potency extends to in vivo models, where orally administered levocetirizine was 2-4 times more potent than cetirizine in the histamine-induced skin wheal assay in mice and rats. fda.gov

In a comparative study on histamine-induced wheal and flare, 5 mg of levocetirizine demonstrated comparable activity to 10 mg of cetirizine. qbdpharmaceuticals.com Another study comparing levocetirizine, desloratadine, and a placebo on histamine-induced wheal and flare found that levocetirizine treatment resulted in a significantly greater decrease in wheal and flare formation compared to both placebo and desloratadine. qbdpharmaceuticals.com

| Preclinical Model | Compound(s) | Key Findings |

| Carrageenan-induced rat paw edema | Levocetirizine, Cetirizine Dihydrochloride | Both showed significant anti-inflammatory activity. researchgate.netijbcp.com |

| Histamine-induced skin wheal (mice and rats) | Levocetirizine, Cetirizine | Levocetirizine was 2-4 times more potent than cetirizine. fda.gov |

| Histamine-induced wheal and flare (human volunteers) | Levocetirizine, Cetirizine | 5 mg of levocetirizine was comparable to 10 mg of cetirizine. qbdpharmaceuticals.com |

| Histamine-induced wheal and flare (human volunteers) | Levocetirizine, Desloratadine | Levocetirizine showed significantly greater inhibition than desloratadine. qbdpharmaceuticals.com |

Preclinical Pharmacodynamic Assessments in Animal Models

Pharmacodynamic studies in animal models have further elucidated the in vivo effects of this compound.

An in vivo pharmacodynamic study using a skin chamber technique in adult patients demonstrated three main inhibitory effects of a 5 mg dose of levocetirizine within the first 6 hours of a pollen-induced reaction compared to a placebo. These effects were the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) release, modulation of vascular permeability, and a decrease in eosinophil recruitment. qbdpharmaceuticals.comrisa.rwhpra.ietmda.go.tzservice.gov.uk

In beagle dogs and cynomolgus monkeys, telemetry studies were conducted to assess the effect of levocetirizine on the QTc interval, a measure of ventricular repolarization. nih.gov At a dose of 10 mg/kg, which resulted in plasma concentrations at least four-fold higher than supratherapeutic levels in humans, levocetirizine showed no effect on the QTc interval in either species over a 24-hour period. nih.gov This indicates a low risk of proarrhythmic effects at exposures significantly exceeding clinical levels.

Studies in rats have shown that systemically administered radiolabeled cetirizine has negligible penetration into the brain, which is consistent with its non-sedating profile. researchgate.netmedsinfo.com.aufda.gov Ex vivo experiments in mice have also demonstrated that systemically administered cetirizine does not significantly occupy cerebral H1-receptors. researchgate.net

In isolated rat tracheal smooth muscle, high concentrations of levocetirizine (10⁻⁵ M and 10⁻⁴ M) were found to modestly reduce contractions induced by methacholine. nih.gov

| Animal Model | Assessment | Key Pharmacodynamic Findings |

| Beagle Dogs and Cynomolgus Monkeys | Telemetry for QTc interval | No effect on ventricular repolarization at high plasma concentrations. nih.gov |

| Rats | Autoradiography with radiolabeled cetirizine | Negligible penetration into the brain. researchgate.netmedsinfo.com.aufda.gov |

| Mice | Ex vivo H1-receptor occupancy | Systemically administered cetirizine does not significantly occupy cerebral H1-receptors. researchgate.net |

| Rats | Isolated tracheal smooth muscle contraction | High concentrations modestly reduced methacholine-induced contractions. nih.gov |

Metabolic Disposition and Biotransformation Pathways of S Cetirizine Dihydrochloride

Comparative Metabolic Fate of Cetirizine (B192768) Enantiomers

Pharmacokinetic studies reveal that cetirizine is primarily eliminated from the body unchanged, with a significant portion excreted in the urine. lymphosign.comresearchgate.net However, differences in the metabolic disposition of the two enantiomers, (S)-cetirizine and (R)-cetirizine (levocetirizine), have been observed.

While cetirizine undergoes limited metabolism, a minor metabolite resulting from oxidative O-dealkylation has been identified. nih.govdrugbank.com This process involves the removal of an alkyl group from the ether linkage in the cetirizine side chain. This metabolite is considered to have negligible antihistaminic activity. nih.gov

The biotransformation of cetirizine exhibits stereoselectivity. The O-dealkylation pathway shows a preference for the (S)-enantiomer over levocetirizine (B1674955). fda.gov This suggests that the enzymes responsible for this metabolic reaction interact differently with the two chiral forms of the molecule.

Identification of (S)-Cetirizine Specific Metabolites

Role of Cytochrome P450 Isoforms in (S)-Cetirizine Metabolism

Cetirizine is not extensively metabolized by the cytochrome P450 (CYP) system. nih.govwikipedia.org This characteristic contributes to its low potential for drug-drug interactions with substances that are substrates, inhibitors, or inducers of these enzymes. lymphosign.comwikipedia.org While the specific enzymes for cetirizine's minor metabolism have not been fully elucidated, studies have investigated the inhibitory effects of cetirizine on various CYP isoforms. drugbank.comwikipedia.org

In vitro studies using human liver microsomes have shown that cetirizine has no significant inhibitory effect on major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov One study indicated that cetirizine can inhibit CYP2E1, but the clinical significance of this finding is considered low given the plasma concentrations achieved with therapeutic doses. koreascience.kr The limited involvement of the CYP3A4 isoform, a major enzyme in drug metabolism, further underscores the low risk of metabolic drug interactions. drugbank.commdpi.com

In Vitro Metabolic Stability and Enzyme Kinetics Studies

In vitro metabolic stability assays are crucial for predicting a drug's fate in the body. srce.hrif-pan.krakow.pl These studies typically use liver microsomes or hepatocytes to assess the rate of metabolism. srce.hr For cetirizine, its high metabolic stability is consistent with the observation that it is largely excreted unchanged. lymphosign.comwikipedia.org The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, is low for cetirizine. if-pan.krakow.pl

Enzyme kinetics studies, which determine parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide further insight into the drug-enzyme interaction. if-pan.krakow.pl The high Km and low Vmax for the minor metabolic pathways of cetirizine would be indicative of a slow and inefficient metabolic process. The data from these in vitro studies are essential for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters. researchgate.net

Comparative Excretion Pathways of Cetirizine Enantiomers

The primary route of elimination for cetirizine and its enantiomers is renal excretion. researchgate.netnih.gov Studies have demonstrated that a substantial portion of an administered dose of cetirizine is recovered in the urine as the unchanged drug. wikipedia.org Fecal excretion accounts for a smaller percentage of elimination. wikipedia.org

There is evidence of stereoselectivity in the renal handling of cetirizine enantiomers. The tubular secretion of dextrocetirizine is higher than that of levocetirizine. nih.gov This difference may be attributed to a higher unbound fraction of dextrocetirizine in plasma available for secretion or a greater affinity for the renal transporters involved in the secretion process. nih.gov

Interactive Data Table: Comparative Pharmacokinetic Parameters of Cetirizine Enantiomers

| Parameter | (S)-Cetirizine (Dextrocetirizine) | (R)-Cetirizine (Levocetirizine) | Reference |

| Primary Elimination Route | Renal | Renal | nih.gov |

| Unbound Fraction in Plasma | 0.141 | 0.074 | nih.gov |

| Tubular Secretion | Higher (44.5 mL/min) | Lower (23.1 mL/min) | nih.gov |

| Metabolism | Minor O-dealkylation (preferred substrate) | Minor O-dealkylation | fda.gov |

| Chiral Inversion | Not significant | Not significant | fda.govresearchgate.netnih.gov |

Analytical Methodologies for S Cetirizine Dihydrochloride Characterization and Quantification

Development and Validation of Chiral Analytical Methods

The primary challenge in analyzing (S)-Cetirizine Dihydrochloride (B599025) is its nature as a stereoisomer. Chiral analytical methods are therefore essential to separate it from its active (R)-enantiomer, Levocetirizine (B1674955).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of cetirizine (B192768). The development of methods often involves the use of specialized chiral stationary phases (CSPs) or chiral additives in the mobile phase to achieve resolution between the (S)- and (R)-enantiomers.

Several types of CSPs have been successfully employed. Protein-based columns, such as those with immobilized human serum albumin (HSA) or ovomucoid protein, have demonstrated effective separation. researchgate.netjfda-online.com For instance, a method using an immobilized HSA column achieved baseline separation of the two enantiomers. researchgate.netgovst.edu Polysaccharide-derived CSPs, like the Chiralcel OD-R, have also been used, typically with a mobile phase consisting of a perchlorate (B79767) solution supplemented with acetonitrile. researchgate.net Another approach involves using a monolithic C18 column where a chiral selector, such as hydroxypropyl-beta-cyclodextrin, is added directly to the mobile phase. nih.gov The resolved enantiomeric peaks from these chromatographic methods can be further confirmed using mass spectrometry. nih.gov

For large-scale synthesis of enantiomerically pure cetirizine, preparative HPLC using columns like Chiralpak AD has been utilized to separate the precursor, cetirizine amide. wisdomlib.org

| Chiral Stationary Phase (CSP) / Column | Mobile Phase | Flow Rate | Detection | Resolution (Rs) | Enantioseparation Factor (α) | Source |

|---|---|---|---|---|---|---|

| Immobilized Human Serum Albumin (HSA) | 2-propanol / 10 mM phosphate (B84403) buffer pH 7.0 (10:90 v/v) | 0.9 mL/min | UV at 227 nm | 1.82 | 1.43 | researchgate.netgovst.edu |

| Ultron ES-OVM (Ovomucoid protein-based) | 20 mM Potassium Dihydrogen Orthophosphate (pH 7.0) / Acetonitrile (87:13 v/v) | 0.6 mL/min | UV at 230 nm | > 1.5 | Not Reported | jfda-online.com |

| Chiralcel OD-R (Polysaccharide-derived) | Perchlorate solution with acetonitrile | Not Reported | Not Reported | Good | Not Reported | researchgate.net |

| Monolithic C18 with Chiral Additive | Acetonitrile / Water (17:3 v/v) with 1 mM hydroxypropyl-β-cyclodextrin | Not Reported | Mass Spectrometry | Successful Resolution | Not Reported | nih.gov |

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral analysis, offering high resolution, rapid method development, and low consumption of samples and reagents. Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte.

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for cetirizine enantiomers. govst.edu Specifically, sulfated-β-cyclodextrins have been shown to be effective. govst.edu The separation is influenced by several factors, including the type and concentration of the CD, the pH and concentration of the buffer, applied voltage, and temperature. Optimized CE methods have been validated for the enantiomeric purity testing of levocetirizine drug substances, capable of quantifying the (S)-cetirizine distomer at low levels. For example, one validated method determined the amount of the distomer in a levocetirizine drug substance to be 0.87 ± 0.09% w/w.

| Chiral Selector (CS) | Background Electrolyte (BGE) | Voltage / Temperature | Detection | Key Finding | Source |

|---|---|---|---|---|---|

| 0.4 mg/mL Heptakis(2,3-diacetyl-6-sulfato)-β-CD | 75 mM Triethanolamine-Phosphate buffer (pH 2.5) with 10% Acetonitrile | 20 kV / 25°C | UV at 214 nm | Quantified (S)-enantiomer at 0.87% in Levocetirizine | |

| 5 mM Sulfobutylether-β-CD (SBE-β-CD) | 25 mM Disodium Hydrogenophosphate – 25 mM Sodium Dihydrogenophosphate (pH 7.0) | +20 kV / 20°C | UV at 230 nm | Chiral Resolution (Rs) of 2.54 achieved | |

| 1% (w/v) Sulfated-β-CDs | 50 mM Tetraborate buffer (pH 8.2) | Not Reported | Not Reported | Quantification of 0.1% enantiomeric impurity |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is less commonly used for the direct analysis of pharmaceutical salts like (S)-Cetirizine Dihydrochloride due to their low volatility and high polarity. govst.eduresearchgate.net To make the analyte suitable for GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

A validated GC-Mass Spectrometry (MS) method has been developed for the simultaneous determination of cetirizine and its precursor, hydroxyzine (B1673990), in whole blood. researchgate.net This method involves a solid-phase extraction followed by derivatization with a mixture of acetic anhydride (B1165640) and n-propanol. researchgate.net The method was validated for linearity, accuracy, and precision, with a limit of quantification of 5.00 ng/mL for cetirizine. researchgate.netnih.gov This demonstrates that with appropriate sample preparation and derivatization, GC-MS can be a sensitive and accurate tool for the quantification of cetirizine.

Another GC application involves the quantification of process-related impurities. For example, a GC method was developed to determine chloroacetic acid in cetirizine API, where the impurity was derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance its volatility for analysis. While this method targets an impurity rather than the enantiomers, it underscores the necessity of derivatization for analyzing polar, acidic species related to cetirizine by GC.

Spectroscopic Techniques for Structural and Purity Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure, stereochemistry, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete signal assignment.

Studies have shown that the NMR spectra of cetirizine in certain solvents, like DMSO-d6, can be complex, showing broad peaks or multiple signals at room temperature. This is attributed to the presence of more than one molecular conformation in solution that exchanges slowly on the NMR timescale. This complexity can be resolved by increasing the experimental temperature or by adding deuterium (B1214612) oxide (D2O), which leads to faster conformational exchange or stabilization of a single conformation, resulting in a cleaner spectrum.

NMR is also utilized for quantitative analysis (qNMR). A qNMR method was developed to quantify cetirizine dihydrochloride using maleic acid as an internal standard in a D2O-based solvent system. This approach offers an alternative to chromatographic methods and does not require specific chromatographic conditions or generate significant solvent waste. Furthermore, 1H-NMR has been used to characterize and discriminate between cetirizine and its (R)-enantiomer. nih.gov Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for the definitive assignment of all proton and carbon signals and for identifying and characterizing the structure of related impurities.

Mass Spectrometry (MS) for Metabolite Identification and Trace Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the analysis of this compound. It is widely used for quantitative analysis in biological matrices and for the identification of metabolites and trace-level impurities.

For high-sensitivity quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. These methods often operate in the selected reaction monitoring (SRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This provides excellent selectivity and allows for very low limits of quantification. For example, a validated HPLC-MS/MS method for cetirizine in human plasma reported a lower limit of quantification (LLOQ) of 0.5 ng/mL by monitoring the transition of the protonated molecular ion ([M+H]+) from m/z 398 to the product ion m/z 201.

MS is also invaluable for structural elucidation of unknown impurities. By analyzing the molecular ion and the fragmentation patterns (daughter ions) generated in MS/MS experiments, the structure of process-related impurities and degradation products can be proposed and confirmed. For instance, an impurity in cetirizine was identified by observing a molecular ion 112 amu greater than cetirizine and analyzing its specific daughter ions at m/z 313, 299, 215, and 201.

| Application | Matrix | Ionization / Mode | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ | Source |

|---|---|---|---|---|---|---|

| Quantification | Human Plasma | ESI / SRM | 398 ([M+H]+) | 201 | 0.5 ng/mL | |

| Quantification | Rabbit Plasma | APCI / SIM | Selected Ion Monitoring (ions not specified) | 10 ng/mL | ||

| Impurity Identification | Drug Substance | ESI / MS-MS | 501.2 ([M+H]+ of impurity) | 313, 299, 215, 201 | Not Applicable |

Circular Dichroism (CD) Spectroscopy for Optical Activity and Conformation

Circular Dichroism (CD) spectroscopy is an essential tool for characterizing the optical activity and conformational properties of chiral molecules like this compound. This technique measures the differential absorption of left and right circularly polarized light, providing information about the molecule's three-dimensional structure.

Studies have utilized CD spectroscopy to investigate the interaction of this compound with human serum albumin (HSA), a key protein in its plasma transport. nih.gov These investigations revealed that the binding of (S)-cetirizine to HSA induces conformational changes in the protein. nih.gov Specifically, a decrease in the alpha-helical content of HSA from 63.1% to 54.9% was observed upon binding, with a corresponding increase in other secondary structures like beta-strands and turns. nih.gov This demonstrates the utility of CD spectroscopy in elucidating the drug-protein interactions at a molecular level.

Furthermore, CD spectroscopy, in conjunction with capillary electrophoresis, has been employed for the identification and quantification of cetirizine enantiomers in biological samples, such as human urine, without the need for individual enantiomeric standards. nih.gov A linear relationship was established between the CD signal at the maximum wavelength (λmax) and the difference in electrophoretic peak areas of non-racemic mixtures of the enantiomers. nih.gov

Methods for Determination of Configurational Stability in Various Conditions

The configurational stability of this compound is a critical quality attribute, as racemization to the less active or inactive (S)-enantiomer could impact its therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the enantiomeric purity and configurational stability of (S)-cetirizine under various stress conditions. researchgate.net

A validated chiral HPLC method has been developed to determine the configurational stability of levocetirizine dihydrochloride in tablet form. researchgate.net This method utilized a chiralcel column and a mobile phase composed of a buffer and acetonitrile, with detection at 230 nm. researchgate.net The stability was assessed under stress conditions including:

Acid hydrolysis

Alkali hydrolysis

Oxidation

Photolysis

Heat

The results indicated that the degradation products did not interfere with the detection of levocetirizine, making the method stability-indicating. researchgate.net Importantly, under accelerated stability study conditions as per ICH guidelines, no significant change from the initial value was observed, and levocetirizine did not undergo racemization. researchgate.net

Forced degradation studies under acidic and oxidative conditions have shown that cetirizine dihydrochloride is unstable in 2 M HCl and 0.5% H2O2. nih.gov The degradation kinetics in both acidic and oxidative environments followed a pseudo-first-order reaction. nih.gov Such studies are vital for understanding the degradation pathways and ensuring the stability of the active enantiomer throughout the product's shelf life.

Quantitative Determination Methods in Biological Matrices for Preclinical Studies

Accurate quantification of this compound in biological matrices like plasma is fundamental for preclinical pharmacokinetic and bioequivalence studies. Various bioanalytical methods have been developed and validated for this purpose, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a prominent and highly sensitive technique.

One LC-MS/MS method for determining levocetirizine in human plasma involves a simple protein precipitation for sample cleanup. nih.govpharmanueva.com The chromatographic separation is achieved on a reverse-phase column with an isocratic mobile phase, and the mass spectrometer monitors specific transitions for levocetirizine and an internal standard. nih.govpharmanueva.com This method offers a lower limit of quantification (LLOQ) of 1.00 ng/mL and a linear dynamic range of 1.00–500 ng/mL. nih.govpharmanueva.com The stability of levocetirizine in human plasma has been demonstrated under various conditions, including room temperature for 27 hours, frozen at -70°C for 16 weeks, and through three freeze-thaw cycles. nih.govpharmanueva.com

Another approach utilizes liquid-liquid extraction for sample preparation prior to LC-MS/MS analysis. researchgate.net This method also demonstrated good sensitivity with an LLOQ of 0.5 ng/mL and a dynamic range of 0.5–500.0 ng/mL. researchgate.net

Besides LC-MS/MS, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has also been developed for the quantification of levocetirizine in human plasma. japsonline.com One such method employs liquid-liquid extraction and achieves a linear calibration curve over a concentration range of 2-10 μg/mL, with a limit of detection (LOD) of 0.0057 µg/mL and a limit of quantification (LOQ) of 0.174 µg/mL. japsonline.com

Hollow fiber liquid-phase microextraction (HF-LPME) coupled with HPLC has also been explored as a sample preparation and analysis technique. pnu.ac.ir This method demonstrated good linearity in the range of 0.6-600 ng/ml for levocetirizine with a detection limit of 0.2 ng/mL. pnu.ac.ir

The table below summarizes key parameters of various analytical methods used for the quantification of this compound in biological matrices.

| Analytical Technique | Sample Preparation | LLOQ/LOD | Linearity Range | Reference |

| LC-MS/MS | Protein Precipitation | 1.00 ng/mL (LLOQ) | 1.00–500 ng/mL | nih.govpharmanueva.com |

| LC-MS/MS | Liquid-Liquid Extraction | 0.5 ng/mL (LLOQ) | 0.5–500.0 ng/mL | researchgate.net |

| RP-HPLC-UV | Liquid-Liquid Extraction | 0.174 µg/mL (LOQ) | 2-10 μg/mL | japsonline.com |

| HF-LPME-HPLC | Hollow Fiber Liquid-Phase Microextraction | 0.2 ng/mL (LOD) | 0.6-600 ng/mL | pnu.ac.ir |

| Capillary Electrophoresis | Spiked Human Plasma | 30 ng/mL (LOQ) | 30-1200 ng/mL | nih.gov |

Advanced Research and Theoretical Considerations on S Cetirizine Dihydrochloride

Theoretical Frameworks for Enantioselective Pharmacodynamics and Pharmacokinetics

The differential actions of cetirizine's enantiomers are rooted in the principles of stereoselectivity, where the three-dimensional arrangement of a molecule dictates its interaction with chiral biological systems like receptors and enzymes. mdpi.comnumberanalytics.com

Enantioselective Pharmacodynamics: The primary therapeutic action of cetirizine (B192768) is the blockade of the histamine (B1213489) H1 receptor. guidetopharmacology.org Research has unequivocally shown that this activity resides almost exclusively with the (R)-enantiomer, levocetirizine (B1674955). researchgate.net Binding studies have revealed that levocetirizine has a significantly higher affinity for human H1-receptors compared to the (S)-enantiomer. geneesmiddeleninformatiebank.nlresearchgate.net The affinity of levocetirizine (Ki = 3.2 nmol/l) is approximately twofold higher than that of racemic cetirizine (Ki = 6.3 nmol/l) and about 30 times greater than that of (S)-cetirizine. geneesmiddeleninformatiebank.nlresearchgate.net This pronounced difference in binding affinity is a classic example of enantioselectivity, often explained by the "three-point attachment model," where the specific spatial orientation of functional groups on the (R)-enantiomer allows for a more optimal and stable interaction with the chiral binding site of the H1 receptor. The (S)-enantiomer, being a mirror image, cannot achieve this precise fit, resulting in a much weaker interaction and rendering it essentially inactive as an antihistamine. chiralpedia.comnih.gov

Enantioselective Pharmacokinetics: Differences between the enantiomers are also evident in their pharmacokinetic profiles—how the body absorbs, distributes, metabolizes, and excretes them. mdpi.com Studies comparing the two enantiomers have shown that while they share some characteristics, notable differences exist. Levocetirizine is not subject to racemization (in-vivo conversion to its other enantiomer). nih.gov However, the apparent volume of distribution for (S)-cetirizine (referred to as dextrocetirizine in some literature) is larger than that of levocetirizine (0.60 L/kg vs. 0.41 L/kg). nih.gov Furthermore, the non-renal clearance of (S)-cetirizine is significantly higher than that of levocetirizine (29.2 mL/min vs. 11.8 mL/min), and its renal tubular secretion is also greater. nih.govnih.gov These differences in distribution and clearance underscore that the body handles the two enantiomers differently, even though they are largely excreted unchanged in the urine. nih.gov

| Parameter | (R)-Cetirizine (Levocetirizine) | (S)-Cetirizine | Reference |

|---|---|---|---|

| H1 Receptor Binding Affinity (Ki) | High (Ki = 3.2 nmol/l) | Low (~30-fold lower than R-enantiomer) | geneesmiddeleninformatiebank.nlresearchgate.net |

| Pharmacological Activity | Potent H1-antagonist | Essentially inactive | wikipedia.orgchiralpedia.com |

| Apparent Volume of Distribution | 0.41 L/kg | 0.60 L/kg | nih.gov |

| Non-Renal Clearance | 11.8 mL/min | 29.2 mL/min | nih.gov |

| Chiral Inversion in vivo | Does not occur | Does not occur | nih.gov |

Role of (S)-Cetirizine Dihydrochloride (B599025) in Impurity Profiling and Quality Control of Levocetirizine Products

The successful development of levocetirizine as a single-enantiomer drug, or "chiral switch," necessitated stringent quality control measures to ensure its enantiomeric purity. wikipedia.orgchiralpedia.com In this context, (S)-Cetirizine Dihydrochloride is considered a specific impurity in levocetirizine drug substances and products. nih.gov Regulatory agencies like the U.S. FDA mandate the separation and control of chiral drugs before marketing, making the detection and quantification of the unwanted enantiomer a critical aspect of pharmaceutical analysis. nih.govresearchgate.net

The identical physical and chemical properties of enantiomers make their separation challenging. nih.gov Advanced analytical techniques are required to distinguish and quantify them. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most widely used methods for this purpose. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often utilize a chiral stationary phase (CSP) that can interact differently with each enantiomer. mdpi.com Columns such as Chiralpak AD-H, Chiralcel, and Chiralpak IC have been successfully used to resolve the enantiomers of cetirizine. nih.govresearchgate.net These methods are validated to be highly sensitive, with limits of detection (LOD) and quantification (LOQ) low enough to control the (S)-enantiomer at levels required by pharmacopoeias. mdpi.comgoogle.com

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric purity testing. nih.govingentaconnect.com These methods often employ a chiral selector, such as a modified cyclodextrin (B1172386) (e.g., sulfated-β-cyclodextrin), added to the buffer. nih.gov The differential interaction between the enantiomers and the chiral selector allows for their separation. Validated CE methods can quantify (S)-cetirizine down to 0.1% of the total drug amount, demonstrating high resolution and accuracy. nih.govnih.gov

These analytical methods are crucial for routine quality control, ensuring that each batch of levocetirizine meets the required specifications for enantiomeric purity and is free from significant contamination by its inactive (S)-counterpart. researchgate.netnih.gov

| Technique | Chiral Selector / Stationary Phase | Key Features | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate)) | Achieves high resolution (Rs > 3.7) for enantiomeric separation. | nih.gov |

| Chiral HPLC | Chiralcel column | Used in validated, stability-indicating methods. | researchgate.net |

| Chiral Capillary Electrophoresis (CE) | Sulfated-β-cyclodextrins | Quantifies (S)-cetirizine impurity at 0.1% level; high resolution (Rs > 3). | nih.gov |

| Chiral CE with DAD detection | Anionic cyclodextrins | Provides highly reliable enantioselective determination and spectral confirmation of purity. | ingentaconnect.comnih.gov |

Strategies for Stereoselective Drug Development Inspired by Cetirizine Enantiomers

The transition from racemic cetirizine to the single-enantiomer levocetirizine is a textbook example of a "chiral switch" in drug development. chiralpedia.combioline.org.br This strategy is driven by the goal of creating a therapeutic agent with an improved pharmacological profile, better safety, or simpler pharmacokinetics. mdpi.comscispace.com The case of cetirizine illustrates several key strategies:

Isolating the Eutomer: The fundamental strategy is to identify and isolate the "eutomer"—the enantiomer with the desired pharmacological activity. In this case, extensive research identified (R)-cetirizine as the eutomer, while the (S)-enantiomer, or "distomer," was found to be inactive and contribute nothing to the therapeutic effect. wikipedia.orgnih.gov

Asymmetric Synthesis and Chiral Resolution: A critical component of developing a single-enantiomer drug is the ability to produce it efficiently. This involves two main approaches:

Asymmetric Synthesis: Developing chemical reactions that preferentially create the desired enantiomer. This is often the most efficient route for large-scale production. numberanalytics.comrjh.com.cn

Chiral Resolution: Separating the enantiomers from a racemic mixture produced by conventional synthesis. Techniques like chiral chromatography are essential for both analytical-scale and preparative-scale resolution. mdpi.comsprinpub.com

Demonstrating an Improved Therapeutic Index: The rationale for a chiral switch often rests on demonstrating a clear advantage over the racemate. For levocetirizine, the argument was based on providing the same therapeutic effect with half the dose of the racemate, thereby reducing the patient's exposure to the inactive (S)-enantiomer and potentially improving the safety profile. bioline.org.brscispace.com Levocetirizine's smaller volume of distribution compared to the racemate was also highlighted as a safety benefit. scispace.com

Exploration of Potential Biological Activities beyond H1-Antagonism for the S-Enantiomer

While (S)-cetirizine is inactive at the H1 receptor, research into other potential biological activities is an area of scientific exploration. Studies on the racemic mixture have suggested activities beyond simple H1-antagonism, such as anti-inflammatory effects. nih.govmedchemexpress.com For instance, racemic cetirizine has been shown to inhibit the expression of macrophage migration inhibitory factor (MIF) and reduce the release of pro-inflammatory cytokines like IL-8. nih.govmedchemexpress.com

A specific area of investigation has been the potential antimicrobial activity of cetirizine. Studies have evaluated racemic cetirizine dihydrochloride against a wide range of bacteria. ijpsonline.comresearchgate.net These exploratory studies found that cetirizine exhibited significant in-vitro antimicrobial activity against numerous Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 200 to 2000 µg/ml for most bacteria tested. ijpsonline.comnih.gov Some research described the action as bactericidal and noted that it could offer protection to mice challenged with Salmonella typhimurium. researchgate.netnih.gov

However, it is crucial to note that these studies were conducted using the racemic mixture of cetirizine. ijpsonline.comresearchgate.netijpsonline.com There is currently a lack of specific research that isolates and tests the (S)-enantiomer alone for these non-H1-antagonist activities. Therefore, while the racemate shows potential for activities like antimicrobial action, it is not yet known whether the (S)-enantiomer contributes to, opposes, or is neutral with respect to these effects.

Future Perspectives in Chirality Research Applied to Antihistamines

The evolution from racemic drugs to single-enantiomer products, exemplified by cetirizine, continues to shape the field of antihistamine research and drug development in general. nih.govresearchgate.net Future perspectives are guided by technological advancements and evolving regulatory landscapes. rjh.com.cn

Advanced Analytical Techniques: The demand for highly sensitive and efficient methods for chiral separation continues to drive innovation. mdpi.comresearchgate.net The future will likely see wider adoption of advanced techniques like supercritical fluid chromatography (SFC) and more sophisticated mass spectrometry-coupled methods (LC-MS/MS) for both quality control and bioanalytical studies, allowing for even lower detection limits and a better understanding of enantioselective pharmacokinetics. mdpi.comnih.gov

Focus on Stereoselective Binding and Metabolism: There is a growing interest in understanding the precise molecular interactions that govern stereoselectivity. mdpi.comresearchgate.net Future research will likely employ computational modeling and advanced structural biology techniques to elucidate how different antihistamine enantiomers bind not only to the H1 receptor but also to metabolic enzymes and transport proteins like P-glycoprotein. researchgate.netoup.com This deeper understanding can guide the rational design of next-generation antihistamines with even greater selectivity and fewer off-target effects.

Regulatory Scrutiny and Development of New Chiral Drugs: Regulatory bodies worldwide continue to emphasize the importance of characterizing the individual enantiomers of a new chiral drug candidate. researchgate.netscispace.com This regulatory expectation will ensure that future drug development programs for antihistamines and other drug classes thoroughly investigate the pharmacodynamic and pharmacokinetic properties of each stereoisomer early in the process. This approach avoids developing racemates where one enantiomer is inactive or contributes to adverse effects, ultimately leading to safer and more effective medicines. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (S)-Cetirizine Dihydrochloride in pharmaceutical formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with mobile phases combining acetonitrile and phosphate buffers (e.g., 55:45 v/v) at a flow rate of 1.5 mL/min and UV detection at 230 nm . For spectrophotometry, direct measurements at 231 nm (linear range: 6.0–24.0 µg/mL) or first-derivative spectroscopy at 238.75 nm (5.0–25.0 µg/mL) in 0.1 N HCl provide reliable quantification . System suitability criteria, including tailing factor (<2.0) and relative standard deviation (<2.0%), should be validated .

Q. How does the molecular structure of this compound influence its pharmacological activity?

- Methodological Answer : The (S)-enantiomer exhibits higher affinity for histamine H1 receptors due to its stereospecific interaction with the receptor’s chiral binding pocket. Pharmacodynamic studies show that the (S)-isomer is 30–50% more potent than the (R)-isomer in inhibiting histamine-induced wheal formation . Structural analysis reveals that the ethoxyacetic acid side chain and piperazine ring are critical for receptor binding .

Q. What are the key considerations when selecting reference standards for this compound analysis?

- Methodological Answer : USP-certified reference standards (e.g., USP Cetirizine Hydrochloride RS) must be used to validate purity (>98.0%) and identity. Key parameters include infrared spectral matching (4000–400 cm⁻¹), chloride ion content (19.0–21.0%), and absence of related compounds (e.g., ethyl ester impurities) via HPLC . Ensure the molecular formula (C₂₁H₂₅ClN₂O₃·2HCl) and CAS number (130018-87-0) match to avoid nomenclature confusion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification between HPLC and spectrophotometric methods?

- Methodological Answer : Discrepancies often arise from matrix interference or incomplete dissolution. Cross-validate methods using spiked recovery tests (98–102% recovery) and assess specificity via forced degradation studies (e.g., acid/alkaline hydrolysis). For spectrophotometry, derivative methods (e.g., zero-crossing at 225 nm) reduce baseline noise in syrups . Statistical tools like Bland-Altman analysis can quantify method agreement .

Q. What experimental design strategies ensure specificity when analyzing this compound in complex matrices?

- Methodological Answer : Use orthogonal techniques:

- Chromatography : Employ a C18 column with a gradient elution (acetonitrile:phosphate buffer, pH 3.0) to separate (S)-Cetirizine from excipients and degradation products .

- Spectroscopy : Apply second-derivative UV to distinguish overlapping peaks in multi-component formulations .

- Sample preparation : Liquid-liquid extraction (e.g., dichloromethane) minimizes matrix effects in biological samples .

Q. What are the implications of the dihydrochloride salt form on the stability and solubility of (S)-Cetirizine in formulation development?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (10 mg/mL in PBS) compared to the free base but may reduce stability under high humidity. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass with desiccants . Salt dissociation in alkaline conditions (pH >8) requires buffering agents in liquid formulations .

Q. How can chiral chromatography be optimized to separate this compound from its (R)-enantiomer?

- Methodological Answer : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v). Adjust column temperature to 25°C and flow rate to 0.8 mL/min for baseline resolution (resolution factor >2.0). Validate enantiomeric purity using polarimetric detection .

Q. What statistical approaches are recommended for validating the accuracy of dissolution testing methods for this compound extended-release formulations?

- Methodological Answer : Apply the f₂ similarity factor to compare dissolution profiles (acceptable range: 50–100). Use ANOVA with Tukey’s post-hoc test to assess inter-batch variability. For method validation, ensure linearity (r² >0.999), precision (%RSD <2.0), and robustness across pH 1.2–6.8 dissolution media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.